molecular formula C15H22N4O3 B14112832 Ethyl4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)piperazine-1-carboxylate

Ethyl4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)piperazine-1-carboxylate

Cat. No.: B14112832
M. Wt: 306.36 g/mol
InChI Key: SANFPFPLSJPSPD-UHFFFAOYSA-N
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Description

Ethyl4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)piperazine-1-carboxylate typically involves the reaction of ethyl piperazine-1-carboxylate with 4-oxo-3,4,5,6,7,8-hexahydroquinazoline under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction could produce hydroxylated compounds.

Scientific Research Applications

Ethyl4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)piperazine-1-carboxylate has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. It has been observed to inhibit certain enzymes and modulate signaling pathways, particularly those involved in inflammation and apoptosis . The compound’s ability to cross the blood-brain barrier makes it a promising candidate for neurological applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)piperazine-1-carboxylate stands out due to its unique combination of a quinazolinone core and a piperazine ring, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H22N4O3

Molecular Weight

306.36 g/mol

IUPAC Name

ethyl 4-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C15H22N4O3/c1-2-22-15(21)19-9-7-18(8-10-19)14-16-12-6-4-3-5-11(12)13(20)17-14/h2-10H2,1H3,(H,16,17,20)

InChI Key

SANFPFPLSJPSPD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC3=C(CCCC3)C(=O)N2

Origin of Product

United States

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